(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride
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Overview
Description
(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiadiazine ring, a piperazine moiety, and a trifluoromethyl phenyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thiadiazine ring, followed by the introduction of the piperazine moiety and the trifluoromethyl phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistency, scalability, and cost-effectiveness. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality control and purification.
Chemical Reactions Analysis
Types of Reactions
(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- (4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone sulfate
Uniqueness
Compared to similar compounds, (4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride exhibits unique properties due to the presence of the hydrochloride group, which can influence its solubility, stability, and biological activity. This makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4OS.ClH/c22-21(23,24)17-9-5-4-8-16(17)19(29)27-10-12-28(13-11-27)20-26-25-18(14-30-20)15-6-2-1-3-7-15;/h1-9H,10-14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLZDQHPQCYFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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